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molecular formula C8H14O B8755937 3,4-Dimethyl-2-methylenevaleraldehyde CAS No. 85153-28-2

3,4-Dimethyl-2-methylenevaleraldehyde

Cat. No. B8755937
M. Wt: 126.20 g/mol
InChI Key: QUDBAGFQCACQMZ-UHFFFAOYSA-N
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Patent
US09441185B2

Procedure details

Dibutylamine (34 g), acetic acid (15.78 g), and formaldehyde (230 g) were charged to a reaction flask and heated to 70° C. 3,4-Dimethyl-pentanal (500 g) was fed over 2 hours and aged for another hour. The reaction mixture was cooled down and toluene (200 mL) was added. The reaction mixture was sequentially washed with water (2 L), sodium carbonate solution (1 L), and brine (1 L) to provide the crude product 3,4-dimethyl-2-methylene-pentanal.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](NCCCC)CCC.C(O)(=O)C.C=O.[CH3:16][CH:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH:19]=[O:20]>C1(C)C=CC=CC=1>[CH3:16][CH:17]([CH:21]([CH3:23])[CH3:22])[C:18](=[CH2:1])[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
15.78 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
230 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
CC(CC=O)C(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
aged for another hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
WASH
Type
WASH
Details
The reaction mixture was sequentially washed with water (2 L), sodium carbonate solution (1 L), and brine (1 L)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C(C=O)=C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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